molecular formula C15H13NO2 B3118234 N-(3-Hydroxyphenyl)Cinnamamide CAS No. 23478-25-3

N-(3-Hydroxyphenyl)Cinnamamide

Cat. No.: B3118234
CAS No.: 23478-25-3
M. Wt: 239.27 g/mol
InChI Key: IIFFDQOHESPFOL-MDZDMXLPSA-N
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Description

N-(3-Hydroxyphenyl)Cinnamamide is an organic compound with the molecular formula C15H13NO2. It is a derivative of cinnamamide, characterized by the presence of a hydroxy group at the 3-position of the phenyl ring. This compound has garnered interest due to its potential biological activities and diverse applications in scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxyphenyl)Cinnamamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the cinnamamide moiety can be reduced to form amines.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers or esters

Scientific Research Applications

N-(3-Hydroxyphenyl)Cinnamamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Hydroxyphenyl)Cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Molecular docking studies have revealed that it interacts with key residues in the enzyme’s active site, such as His626, Asp469, and Asp568 . Additionally, it exhibits antimicrobial activity by interacting with ergosterol in fungal cell membranes and bacterial cell walls .

Comparison with Similar Compounds

N-(3-Hydroxyphenyl)Cinnamamide can be compared with other cinnamamide derivatives, such as:

  • N-(2-Chlorophenyl)Cinnamamide
  • N-(3-Methoxyphenyl)Cinnamamide
  • N-(4-Methoxyphenyl)Cinnamamide

These compounds share a similar cinnamamide backbone but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence their biological activities and chemical properties. For example, the hydroxy group in this compound enhances its ability to form hydrogen bonds, contributing to its unique biological activities .

Properties

IUPAC Name

(E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-14-8-4-7-13(11-14)16-15(18)10-9-12-5-2-1-3-6-12/h1-11,17H,(H,16,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFFDQOHESPFOL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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